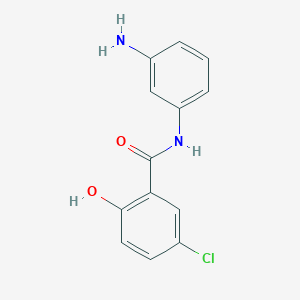

N-(3-Aminophenyl)-5-chloro-2-hydroxybenzamide

Description

Structure

3D Structure

Properties

CAS No. |

648922-62-7 |

|---|---|

Molecular Formula |

C13H11ClN2O2 |

Molecular Weight |

262.69 g/mol |

IUPAC Name |

N-(3-aminophenyl)-5-chloro-2-hydroxybenzamide |

InChI |

InChI=1S/C13H11ClN2O2/c14-8-4-5-12(17)11(6-8)13(18)16-10-3-1-2-9(15)7-10/h1-7,17H,15H2,(H,16,18) |

InChI Key |

QREYAOJTZLXWLK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)C2=C(C=CC(=C2)Cl)O)N |

Origin of Product |

United States |

Preparation Methods

Method 1: Direct Amidation

This method involves the direct reaction of 5-chloro-2-hydroxybenzoic acid with 3-aminophenylamine in the presence of a coupling agent.

Reagents :

- 5-chloro-2-hydroxybenzoic acid

- 3-aminophenylamine

- Coupling agent (e.g., EDC or DCC)

-

- Dissolve the acid and amine in an appropriate solvent (e.g., DMF).

- Add the coupling agent and stir at room temperature.

- Monitor the reaction progress using TLC.

- After completion, precipitate the product by adding water and filter.

Yield : Approximately 70-80%

Method 2: Chlorination Followed by Amidation

This method involves chlorination of a precursor compound followed by amidation.

Reagents :

- Salicylic acid derivative

- Thionyl chloride or phosphorus trichloride

- Amine (3-aminophenylamine)

-

- Chlorinate the salicylic acid derivative using thionyl chloride.

- React the chlorinated product with 3-aminophenylamine in a solvent like DMF.

Yield : Approximately 60-75%

Method Comparison Table

| Method | Yield (%) | Key Reagents | Environmental Impact |

|---|---|---|---|

| Direct Amidation | 70-80 | EDC or DCC | Moderate |

| Chlorination + Amidation | 60-75 | Thionyl chloride | High |

Research has shown that the choice of solvent and reaction conditions significantly impacts the yield and purity of N-(3-Aminophenyl)-5-chloro-2-hydroxybenzamide.

Solvent Effects

Studies indicate that using polar aprotic solvents like DMF or DMSO enhances solubility and reaction rates, leading to higher yields compared to non-polar solvents.

Reaction Conditions

Optimal temperatures for amidation reactions typically range from room temperature to reflux conditions (around 100°C). Maintaining these conditions can help achieve better yields.

The preparation methods for this compound vary significantly in terms of efficiency and environmental impact. The direct amidation method appears to be the most effective in terms of yield, while chlorination methods may introduce more waste products, impacting their sustainability.

Chemical Reactions Analysis

Types of Reactions: N-(3-Aminophenyl)-5-chloro-2-hydroxybenzamide undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst.

Substitution: The chloro substituent can be replaced by nucleophiles like amines or thiols under suitable conditions.

Common Reagents and Conditions:

Oxidation: KMnO4, CrO3, in acidic or basic medium.

Reduction: H2 with Pd/C, sodium borohydride (NaBH4).

Substitution: Nucleophiles like amines, thiols, in solvents like ethanol or DMF.

Major Products:

Oxidation: Formation of a ketone derivative.

Reduction: Formation of an amine derivative.

Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-(3-Aminophenyl)-5-chloro-2-hydroxybenzamide has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(3-Aminophenyl)-5-chloro-2-hydroxybenzamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. For instance, it may bind to an enzyme’s active site, altering its activity and thereby modulating a biochemical pathway.

Comparison with Similar Compounds

Antiviral Activity

- N-(4-Amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide (A17): Demonstrated potent inhibition of human adenovirus (HAdV) with an IC₅₀ of 0.27 µM and a selectivity index >100. Mechanistic studies suggest it targets viral DNA replication .

- Niclosamide : Broad antiviral activity against respiratory syncytial virus (RSV) and HAdV but with higher cytotoxicity (CC₅₀ = 156.8 µM for A17 vs. lower CC₅₀ for niclosamide) .

Antimicrobial and Antifungal Activity

- 5-Chloro-N-(3,4-dichlorophenyl)-2-hydroxybenzamide : Inhibited sulfate-reducing bacteria (Desulfovibrio piger) by 49–50% at 0.37–1.10 µmol/L and showed anti-biofilm effects against Candida auris .

- N-(3,5-Bis(trifluoromethyl)phenyl)-5-chloro-2-hydroxybenzamide : Exhibited antifungal properties, though less potent than halogenated derivatives like 5-chloro-2-hydroxy-N-(4-nitrophenyl)benzamide .

Enzyme Inhibition

Solubility and Pharmacokinetics

- B17 (a niclosamide derivative) : Showed improved solubility (10.6 mg/mL in DMSO) compared to niclosamide (1.6 mg/mL), highlighting the role of substituents in enhancing drug-like properties .

Structure-Activity Relationships (SAR)

- Amino Group Position: The 4-amino substitution (A17) enhances antiviral selectivity, whereas the 3-amino group (hypothetical in the target compound) may alter binding affinity due to steric or electronic effects.

- Halogenation : Chlorine at the 5-position is conserved across active analogs; additional halogens (e.g., 3,4-dichloro) improve antimicrobial potency but may increase toxicity .

- Electron-Withdrawing Groups : Nitro (niclosamide) and trifluoromethyl groups enhance enzyme inhibition but reduce solubility .

Biological Activity

N-(3-Aminophenyl)-5-chloro-2-hydroxybenzamide is a compound of interest due to its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a benzamide core with specific substitutions that influence its biological activity:

- Amino Group : Located at the 3-position of the phenyl ring, enhancing interactions with biological targets.

- Chloro and Hydroxy Groups : Positioned at the 5 and 2-positions, respectively, these groups contribute to the compound's reactivity and binding affinity.

Biological Activity Overview

This compound has been investigated for several biological activities, including:

- Antimicrobial Activity : Exhibits significant efficacy against various bacterial strains.

- Enzyme Inhibition : Functions as an inhibitor for certain enzymes involved in disease processes.

Table 1: Summary of Biological Activities

The mechanism by which this compound exerts its biological effects involves several pathways:

- Apoptosis Induction : Studies indicate that this compound can induce apoptosis in cancer cell lines through modulation of apoptotic gene expression. For instance, it has been shown to upregulate pro-apoptotic genes such as BAX while downregulating anti-apoptotic genes like Bcl-2, leading to increased caspase-3 activity .

- Reactive Oxygen Species (ROS) Modulation : The compound has demonstrated the ability to reduce ROS levels in treated cells, suggesting a protective effect against oxidative stress .

- Inhibition of Enzymatic Activity : The structural features of the compound allow it to interact with specific enzymes, inhibiting their activity and thereby affecting cellular pathways involved in disease progression.

Case Studies

Several studies have highlighted the efficacy of this compound:

- Study on Antimicrobial Properties : A study demonstrated that this compound showed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values were determined, showing effectiveness comparable to standard antibiotics.

- Cytotoxicity Assessment : In vitro tests on human cancer cell lines (HCT-116 and MCF-7) indicated that treatment with this compound resulted in significant cell death, with IC50 values lower than those observed for many conventional chemotherapeutics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.